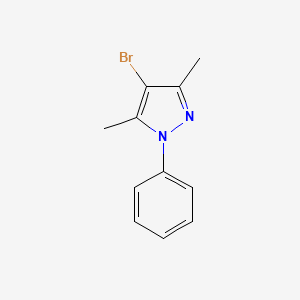

4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXWITGSOFQXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427551 | |

| Record name | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51294-75-8 | |

| Record name | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of the heterocyclic compound 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the influence of its substituents on its biological activity and physical characteristics. Understanding these fundamental properties is critical for its application in drug design, synthesis of complex molecules, and development of novel materials.

Molecular and Chemical Identity

This compound is a substituted pyrazole with a phenyl group at the 1-position, methyl groups at the 3- and 5-positions, and a bromine atom at the 4-position. This specific arrangement of substituents dictates its electronic and steric properties, which in turn influence its physical characteristics and reactivity.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-3,5-dimethyl-1-phenylpyrazole | [1] |

| CAS Number | 51294-75-8 | [1] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)Br | |

| InChI Key | GNXWITGSOFQXDG-UHFFFAOYSA-N | [1] |

Spectroscopic Properties

The spectroscopic signature of a molecule is fundamental to its identification and structural elucidation. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide key information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

¹H NMR of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (200 MHz, CDCl₃): δ 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H).[2]

¹³C NMR of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (50 MHz, CDCl₃): δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the bonds. It is a valuable tool for identifying the functional groups present in a molecule. The characteristic absorption bands are reported in reciprocal centimeters (cm⁻¹).

Specific experimental IR data for this compound was not found in the searched literature. However, the synthesis of this compound has been described, and it is expected to exhibit characteristic peaks for C-H, C=C, C-N, and C-Br bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For the isomeric compound 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole , the mass spectrum (ESI) shows a peak at m/z = 251 [M+H]⁺, confirming its molecular weight.[2] It is expected that this compound would exhibit a similar molecular ion peak.

Thermal and Crystalline Properties

The melting point and crystalline structure of a compound are crucial physical properties that provide insights into its purity, stability, and intermolecular forces.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of the purity of a crystalline compound.

An experimentally determined melting point for this compound was not available in the searched literature.

For comparison, the related compound 4-bromo-3,5-dimethyl-1H-pyrazole has a reported melting point of 123-125 °C.[3]

Crystallography

The three-dimensional arrangement of atoms in a crystal is determined by X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound is reported to be available in the Crystallography Open Database (COD) with the identifier 7019508.[1] However, the detailed crystallographic data such as the crystal system, space group, and unit cell dimensions were not accessible through the conducted searches.

Experimental Methodologies

The synthesis of this compound has been reported through a one-pot regioselective method.[4][5] This approach is efficient and avoids the need for harsh reaction conditions.

Synthesis of this compound

The synthesis involves the reaction of a 1,3-diketone with an arylhydrazine in the presence of a brominating agent and a catalyst. A general procedure is outlined below.

Figure 1: A schematic representation of the one-pot synthesis of this compound.

Step-by-Step Protocol:

-

To a mixture of the 1,3-diketone (e.g., acetylacetone) and the arylhydrazine (e.g., phenylhydrazine), add the brominating agent (e.g., N-bromosaccharin).

-

Introduce a catalytic amount of silica gel supported sulfuric acid.

-

The reaction mixture is then stirred under solvent-free conditions at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified, typically by column chromatography.

This method provides an efficient and environmentally friendly route to synthesize 4-bromopyrazole derivatives.

References

- 1. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole molecular weight

An In-Depth Technical Guide to 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental physicochemical and spectroscopic properties, provide detailed protocols for its synthesis with mechanistic insights, and discuss its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecular scaffold.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of specific substituents onto the pyrazole core is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

This compound (CAS No: 51294-75-8) is a compound of significant interest.[2] Its structure features a bromine atom at the C4 position, which serves as a highly versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. The dimethyl and phenyl substitutions also play crucial roles in defining the molecule's steric and electronic properties, influencing its reactivity and its interaction with biological targets. This guide delves into the essential technical details of this compound, providing a foundational resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is fundamental to its application. These data serve as the benchmark for identity and purity confirmation in any synthetic workflow.

Core Physicochemical Properties

The key identifying properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂ | [2][3] |

| Molecular Weight | 251.12 g/mol | [3] |

| IUPAC Name | 4-bromo-3,5-dimethyl-1-phenylpyrazole | [3] |

| CAS Number | 51294-75-8 | [2][3] |

| Appearance | Solid | N/A |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. The expected spectral data for this compound are consistent with its defined structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would characteristically show signals for the two methyl groups and the five protons of the phenyl ring.[4] The chemical shifts of the methyl protons are influenced by the pyrazole ring and the adjacent bromine atom.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework. Key signals would correspond to the two distinct methyl carbons, the carbons of the pyrazole ring (with the C4 carbon signal significantly affected by the bromine substituent), and the carbons of the phenyl group.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight. The mass spectrum for this compound would show a characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2 peaks), confirming the presence of a single bromine atom. The exact mass is calculated as 250.01056 Da.[3]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, with numerous methods available. A particularly efficient approach for generating 4-bromopyrazole derivatives is a one-pot, solvent-free reaction.

Experimental Protocol: One-Pot Regioselective Synthesis

This protocol describes an efficient, environmentally conscious method for synthesizing this compound from readily available starting materials.[5][7]

Expertise & Rationale: This method is chosen for its high efficiency, excellent yield, and adherence to green chemistry principles by eliminating the need for solvents. The use of silica-supported sulfuric acid provides a solid acid catalyst that is easily handled and removed, while N-bromosaccharin acts as a mild and effective brominating agent. The one-pot nature of the reaction, where cyclization and bromination occur sequentially in the same vessel, streamlines the workflow and minimizes product loss.

Methodology:

-

Reactant Preparation: In a mortar, combine 1,3-diketone (acetylacetone, 1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of silica-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature. The progress of the initial pyrazole formation can be monitored by Thin Layer Chromatography (TLC).

-

Bromination: Once the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole is complete, add one equivalent of N-bromosaccharin to the mixture.

-

Continued Grinding: Continue to grind the mixture vigorously. The bromination reaction is typically rapid, often completing within minutes.[5][7]

-

Work-up and Isolation: Add n-hexane (7-10 mL) to the solid mixture and filter to remove the catalyst and saccharin byproduct.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to afford the pure this compound product.[5] If necessary, further purification can be achieved via column chromatography on silica gel.[5]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis.

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Drug Discovery and Development

Bromo-pyrazoles are exceptionally valuable building blocks in the synthesis of novel therapeutic agents. The bromine atom provides a reactive site for introducing diverse functional groups via cross-coupling chemistry, enabling the systematic exploration of chemical space to optimize pharmacological properties.[8]

Trustworthiness & Authoritative Grounding: The utility of the pyrazole scaffold is not speculative; it is a well-documented and core component in numerous compounds that have entered clinical development. The ability to functionalize the C4 position is a cornerstone of modern medicinal chemistry strategy for this heterocycle.

Role as a Pharmacophore and Intermediate

-

Anticancer Agents: The pyrazole core is found in numerous kinase inhibitors and other anticancer agents.[9] The 1-phenylpyrazole scaffold, in particular, has been explored for developing selective inhibitors of anti-apoptotic proteins like MCL-1, which are overexpressed in many cancers.[10] The 4-bromo position allows for the attachment of other aryl or alkyl groups that can extend into specific binding pockets of target proteins, enhancing affinity and selectivity.

-

Anti-inflammatory Drugs: Pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The specific substitution pattern around the ring dictates the potency and selectivity of this inhibition.

-

Neuroprotective Agents: Research into central nervous system (CNS) disorders has also utilized pyrazole derivatives.[8] The lipophilic nature of the phenyl group and the ability to tune polarity through C4-functionalization make this scaffold suitable for designing molecules that can cross the blood-brain barrier.

Strategic Application Diagram

This diagram illustrates how the core scaffold serves as a platform for developing diverse therapeutic agents.

Caption: Strategic use of 4-bromo-pyrazole as a platform for drug discovery applications.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The information provided here is a synthesis from available Safety Data Sheets (SDS) and should be supplemented by a full review of the SDS before use.[11][12]

Hazard Identification and Classification

This compound is considered hazardous and requires careful handling.

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

The above classifications are based on the related compound 4-bromo-3,5-dimethyl-1H-pyrazole and should be considered applicable.[13]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[12][14]

-

Skin/Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[14]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved particulate respirator (e.g., N95).

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store locked up.[11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists and researchers. Its well-defined physicochemical properties, straightforward and efficient synthesis, and, most importantly, the synthetic versatility afforded by its C4-bromo substituent make it an invaluable precursor for the development of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound/CAS:51294-75-8-HXCHEM [hxchem.net]

- 3. This compound | C11H11BrN2 | CID 7039162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

Introduction

Within the vast landscape of heterocyclic chemistry, pyrazole derivatives stand out for their significant pharmacological and agrochemical applications.[1] The precise molecular architecture of these compounds dictates their biological activity and chemical reactivity. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate the structure of a specific pyrazole derivative: 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole. The process of structure elucidation is a cornerstone of chemical research, ensuring the identity and purity of a synthesized compound. For drug development professionals and researchers, an unambiguous structural confirmation is non-negotiable for establishing structure-activity relationships (SAR) and ensuring reproducibility.

This document details a multi-faceted analytical approach, beginning with the logical synthesis of the target molecule, followed by a synergistic application of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle. Finally, the definitive and unequivocal confirmation of the molecular structure is achieved through single-crystal X-ray crystallography. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide a holistic understanding of the elucidation process.

Part 1: Rational Synthesis Pathway

The elucidation of a structure begins with its creation. A common and efficient method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] This is followed by electrophilic bromination to install the bromo-substituent at the desired position.

The synthesis of this compound proceeds via a two-step sequence:

-

Step 1: Formation of 3,5-dimethyl-1-phenyl-1H-pyrazole. Acetylacetone (a 1,3-dicarbonyl compound) is reacted with phenylhydrazine. The reaction proceeds via condensation to form the pyrazole ring, yielding the stable intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole.[2]

-

Step 2: Electrophilic Bromination. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The intermediate from Step 1 is treated with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to introduce a bromine atom at the C4 position, the only unsubstituted carbon on the pyrazole ring.[3]

Caption: Synthetic route to the target compound.

Part 2: Spectroscopic Analysis – A Synergistic Approach

With the target compound synthesized, a suite of spectroscopic techniques is employed to probe its molecular structure. No single technique provides a complete picture; their combined data allows for a confident structural assignment.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy maps the chemical environment of hydrogen atoms. For this compound, the key diagnostic feature is the absence of a proton at the C4 position of the pyrazole ring. In its precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, this proton typically appears as a sharp singlet around 5.90 ppm.[2] Its disappearance is strong evidence of successful bromination at that site.

Expected ¹H NMR Signals:

-

Phenyl Protons (C₆H₅): A complex multiplet appearing in the aromatic region (approximately 7.3-7.6 ppm). This multiplet integrates to 5 protons.[5]

-

Methyl Protons (C3-CH₃ and C5-CH₃): Two distinct singlets, each integrating to 3 protons, in the upfield region (approximately 2.2-2.4 ppm). They appear as singlets because there are no adjacent protons to couple with. Their slightly different chemical shifts arise from the asymmetric electronic environment of the pyrazole ring.[2]

¹³C NMR provides a map of the carbon framework of the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Expected ¹³C NMR Signals:

-

Phenyl Carbons (C₆H₅): Multiple signals in the aromatic region (approximately 125-140 ppm).[5]

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3 and C5: These carbons, bonded to nitrogen atoms, are deshielded and appear downfield (typically >135 ppm).[2]

-

C4: The carbon atom bonded to bromine (C4) is the key diagnostic signal. Due to the "heavy atom effect" of bromine, this carbon signal is shifted significantly upfield compared to an unsubstituted C4 (~106 ppm[2]). This provides direct evidence of the bromine's location.

-

-

Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region (approximately 12-14 ppm).[2]

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.3 - 7.6 (multiplet, 5H) | - |

| C3-CH₃ | ~2.3 (singlet, 3H) | ~13.5 |

| C5-CH₃ | ~2.2 (singlet, 3H) | ~12.5 |

| Phenyl-C | - | 125 - 140 |

| Pyrazole C3, C5 | - | >135 |

| Pyrazole C4-Br | No proton | ~95 - 105 |

| Table 1: Predicted NMR chemical shifts for this compound. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For brominated compounds, MS is particularly powerful due to the characteristic isotopic pattern of bromine.

Key Mass Spectrometric Features:

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. For C₁₁H₁₁BrN₂, the expected monoisotopic mass is approximately 250.01 Da.[6] The mass spectrum will show peaks at m/z ≈ 250 and m/z ≈ 252. This isotopic signature is definitive proof of the presence of one bromine atom in the molecule.

-

Major Fragmentation: A common fragmentation pathway for bromo-compounds is the loss of the bromine radical. A significant peak corresponding to the [M-Br]⁺ fragment would be expected at m/z ≈ 171.[3]

| Ion Fragment | Expected m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | ~250 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | ~252 | Confirms one bromine atom |

| [M-Br]⁺ | ~171 | Loss of bromine, a major fragment |

| Table 2: Expected key peaks in the mass spectrum. |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer. The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Analysis: The ionized fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Expected IR Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic phenyl and pyrazole rings.

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic ring systems.[3]

-

Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including C-N stretching and various bending modes, that are unique to the overall molecular structure. A C-Br stretching band is expected in the low-frequency region, typically below 750 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the ground powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Part 3: X-ray Crystallography – Definitive Structural Confirmation

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal.

Expected Crystallographic Results: The analysis would yield a 3D model of the molecule, confirming:

-

The planar five-membered pyrazole ring.

-

The precise connectivity of all atoms, including the N1-phenyl, C3-methyl, C5-methyl, and C4-bromo substitutions.

-

Exact bond lengths, bond angles, and torsion angles, providing insight into the molecule's conformation.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.

-

Crystal Mounting: Mount a high-quality single crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise crystal structure.[12]

Conclusion: A Convergence of Evidence

Caption: Convergence of analytical data to confirm the final structure.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H11BrN2 | CID 7039162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Researcher's Guide to the Preliminary Biological Screening of Substituted Pyrazoles: From Synthesis to Therapeutic Potential

This guide provides a comprehensive overview of the essential methodologies and strategic considerations for the preliminary biological screening of novel substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals seeking to efficiently identify and characterize the therapeutic potential of this versatile class of heterocyclic compounds. Pyrazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] The strategic screening of these compounds is paramount to unlocking their potential as novel therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into numerous clinically approved drugs.[1][3] Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor contribute to its capacity to interact with a wide array of biological targets. Substituted pyrazoles have demonstrated a wide spectrum of biological activities, including:

-

Anticancer: Targeting various mechanisms such as tubulin polymerization, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (EGFR, VEGFR-2).[4][5]

-

Antimicrobial: Exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8]

-

Analgesic and Antipyretic: A historical application of pyrazole derivatives like antipyrine.[13]

The diverse biological potential of substituted pyrazoles necessitates a systematic and multi-faceted preliminary screening approach to identify the most promising therapeutic avenues for newly synthesized analogues.

Strategic Workflow for Preliminary Biological Screening

A logical and efficient screening cascade is crucial for maximizing the information obtained from a limited quantity of newly synthesized compounds. The following workflow provides a structured approach to the preliminary biological evaluation of substituted pyrazoles.

Caption: A strategic workflow for the preliminary biological screening of substituted pyrazoles.

Foundational Assays: The First Tier of Evaluation

The initial phase of screening should employ robust, high-throughput, and cost-effective assays to broadly assess the biological activity of the synthesized pyrazoles.

Before evaluating specific therapeutic activities, it is essential to determine the general cytotoxicity of the compounds. This provides a baseline understanding of their potential toxicity and helps in selecting appropriate concentration ranges for subsequent assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Plate a non-cancerous cell line (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (typically from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, reproducibility, and its ability to provide a quantitative measure of cell viability, which is indicative of cytotoxicity.[14][15] The use of a non-cancerous cell line in this initial screen helps to differentiate between general cytotoxicity and selective anticancer activity.

For compounds with low cytotoxicity, a primary screen for antimicrobial activity is a logical next step, given the known potential of pyrazoles in this area.[6][7][8]

Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[6]

-

Plate Preparation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).[6]

-

Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.[6]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a fixed concentration, e.g., 1 mg/mL in DMSO) to each well.[6] Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (DMSO).[6]

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Self-Validating System: The inclusion of positive and negative controls in each assay plate validates the experimental conditions. A clear zone of inhibition for the positive control and no zone for the negative control confirms the validity of the results for the test compounds.

| Microorganism | Type | Standard Drug |

| Staphylococcus aureus | Gram-positive Bacteria | Ciprofloxacin[6] |

| Escherichia coli | Gram-negative Bacteria | Ciprofloxacin[6] |

| Candida albicans | Fungus | Fluconazole[6] |

Table 1: Representative Microorganisms for Primary Antimicrobial Screening

For compounds exhibiting cytotoxicity, a primary screen against a panel of cancer cell lines is warranted to assess their potential as anticancer agents.[4][5][14][15]

Protocol: MTT Assay on a Cancer Cell Line Panel

This protocol is similar to the cytotoxicity assay described in section 3.1, but it is performed on a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[4][15] A standard anticancer drug (e.g., doxorubicin) should be used as a positive control.[4]

Causality Behind Experimental Choices: Screening against a panel of cell lines provides initial insights into the potential spectrum of anticancer activity. Differences in sensitivity among the cell lines may suggest a specific mechanism of action or a preference for certain cancer types.

Secondary Assays: Hit Confirmation and Prioritization

Compounds that show promising activity in the primary screens ("hits") should be further evaluated in secondary assays to confirm their activity and determine their potency.

For compounds with antimicrobial activity, the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism, should be determined.[16]

Protocol: Broth Microdilution Method

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

For anticancer and anti-inflammatory hits, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This is typically done by performing the primary assay (e.g., MTT for anticancer, COX inhibition for anti-inflammatory) with a wider range of compound concentrations. The IC50 value is a quantitative measure of the compound's potency.

Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.

-

Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

-

Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.[17]

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value for both COX-1 and COX-2.

Significance of COX-1/COX-2 Selectivity: The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index. A higher selectivity index indicates a preference for inhibiting COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][12]

| Compound | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 |

| Pyrazole A | 15.2 | 23.5 | 18.9 |

| Pyrazole B | 2.8 | 5.1 | 4.3 |

| Doxorubicin | 0.9 | 1.2 | 1.0 |

Table 2: Example of Anticancer Screening Data

The Role of In Silico Screening

Computational methods, particularly molecular docking, can be integrated into the screening process to predict the binding modes of substituted pyrazoles with their putative biological targets.[9] This can help to rationalize the observed biological activities and guide the design of more potent analogues.

Caption: Conceptual diagram of molecular docking of a pyrazole derivative into a biological target.

Conclusion and Future Directions

The preliminary biological screening of substituted pyrazoles is a critical step in the drug discovery process. A well-designed screening cascade, incorporating both in vitro and in silico methods, allows for the efficient identification and prioritization of lead compounds. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can generate reliable data to guide further optimization and development of this promising class of therapeutic agents. Future efforts should focus on integrating high-content screening and metabolomics to gain deeper insights into the mechanisms of action of novel pyrazole derivatives.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. srrjournals.com [srrjournals.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Phenylpyrazole Insecticides

A Senior Application Scientist's Synthesis of Core Toxicological Principles and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Foreword: Defining the Scope of "Brominated Phenylpyrazoles"

The term "brominated phenylpyrazoles" is not a standard classification for the major insecticides within the phenylpyrazole class. Key compounds such as fipronil, ethiprole, and pyriprole are characterized by halogen substitutions, primarily chlorine and fluorine, on the phenyl ring, but not bromine. This guide will, therefore, focus on the comprehensive toxicological profile of these commercially significant halogenated phenylpyrazole insecticides, with a primary emphasis on the extensively studied active ingredient, fipronil. The principles and methodologies discussed herein are broadly applicable to the toxicological assessment of this chemical class. The conflation with "brominated" compounds may arise from the separate and distinct class of chemicals known as brominated flame retardants (BFRs), which have a different chemical structure and toxicological profile.

Introduction to Phenylpyrazole Insecticides

Developed in response to growing resistance to older pesticide families, phenylpyrazole insecticides are a class of broad-spectrum synthetic pesticides. Their chemical structure is defined by a central pyrazole ring with a phenyl group attached to a nitrogen atom. These compounds are widely used in agriculture, veterinary medicine for flea and tick control, and for managing public health pests like termites and cockroaches. Their efficacy stems from a potent and selective mode of action on the insect nervous system.

Part 1: Core Toxicological Profile

Mechanism of Action: Disruption of the Central Nervous System

Phenylpyrazole insecticides act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. GABA is the primary inhibitory neurotransmitter in insects, and its binding to the GABA receptor opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

By blocking these channels, phenylpyrazoles prevent the influx of chloride ions, which results in hyperexcitation of the insect's nerves and muscles, leading to paralysis and death. Fipronil also blocks glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its insect-selective toxicity. The specificity of these compounds is attributed to a significantly higher binding affinity for insect GABA receptors compared to mammalian receptors.

Mechanism of action of phenylpyrazole insecticides.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of fipronil have been extensively studied in various animal models.

-

Absorption: Following oral ingestion in rats, fipronil is absorbed, with peak plasma concentrations occurring several hours post-administration. Dermal absorption is generally low; in rats, it is reported to be less than 1% after 24 hours of exposure, which contributes to its relatively low dermal toxicity.

-

Distribution: Fipronil and its metabolites are lipophilic, leading to their distribution and accumulation in fatty tissues. Intermediate concentrations are found in the liver, pancreas, and thyroid, while lower levels are detected in muscle and brain tissue.

-

Metabolism: The primary metabolic pathways for fipronil involve oxidation and hydrolysis. The major metabolite is fipronil-sulfone, which is formed through oxidation and is also toxicologically significant, exhibiting a similar or even higher potency in blocking vertebrate GABA-gated chloride channels than the parent compound. Another metabolite, fipronil-desulfinyl, is a photodegradate formed when fipronil is exposed to sunlight and is notably more acutely toxic to mammals than fipronil itself.

-

Excretion: Excretion of fipronil and its metabolites primarily occurs through the feces (45-75%), with a smaller portion eliminated in the urine (5-25%) in rats.

Acute Toxicity

Fipronil is classified as a WHO Class II moderately hazardous pesticide. The acute toxicity varies depending on the route of exposure and the animal species.

| Compound | Species | Route | LD50 Value | Reference |

| Fipronil | Rat | Oral | 97 mg/kg | [1] |

| Mouse | Oral | 95 mg/kg | [2] | |

| Rat | Dermal | >2000 mg/kg | [2] | |

| Rabbit | Dermal | 354 mg/kg | [2] | |

| Fipronil-desulfinyl | Rat (female) | Oral | 15 mg/kg | [3] |

| Rat (male) | Oral | 18 mg/kg | [3] |

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Clinical signs of acute toxicity in mammals are consistent with the neurotoxic mechanism of action and include tremors, altered gait, agitation, and seizures.

Chronic Toxicity and Carcinogenicity

Long-term exposure to phenylpyrazoles has been shown to induce effects in several organ systems.

-

Chronic Toxicity: In chronic studies in rats, the primary target organs for fipronil toxicity are the liver, kidneys, and thyroid gland. Observed effects include increased liver and kidney weights and histopathological changes. In dogs, chronic exposure to fipronil has resulted in clinical signs of neurotoxicity. The No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity of fipronil in rats has been established at 0.019 mg/kg/day. For ethiprole, the critical effects in the mammalian toxicology database are liver and thyroid toxicity.

-

Carcinogenicity: Fipronil is classified by the U.S. Environmental Protection Agency (EPA) as a Group C (Possible Human) carcinogen. This classification is based on studies in rats that showed an increased incidence of thyroid follicular cell tumors at high doses. The proposed mechanism for these tumors is a disruption of the thyroid-pituitary axis, which is considered a threshold effect and may be specific to rats. Ethiprole is classified as having "Suggestive Evidence of Carcinogenicity, but Not Sufficient to Assess Human Carcinogenicity Potential" based on an increased incidence of liver adenomas in female mice at the highest dose tested.

Genotoxicity

The genotoxic potential of fipronil has been evaluated in a battery of in vitro and in vivo assays. While some in vitro studies, such as the chromosomal aberration assay in Chinese hamster lung cells, have shown positive results (increases in chromatid breaks and exchanges), in vivo studies like the mouse micronucleus test have indicated that fipronil is not clastogenic. Some studies have reported that fipronil can induce DNA damage in fish and rats at higher concentrations. Overall, there is no conclusive evidence for mutagenicity or clastogenicity.

Reproductive and Developmental Toxicity

-

Reproductive Toxicity: In a two-generation reproduction study in rats, fipronil caused toxicity to offspring, including decreased litter size, reduced body weights, and decreased survival, but only at dose levels that also produced maternal toxicity. Some studies suggest that fipronil may act as an endocrine disruptor, potentially altering the normal functioning of the reproductive system. Perinatal exposure to fipronil in male rats has been associated with decreased sperm motility.

-

Developmental Toxicity: Fipronil has not been shown to be a developmental toxicant in rats and rabbits at doses that are not maternally toxic. In rats, the NOAEL for maternal toxicity was 4 mg/kg/day, and for developmental toxicity, it was greater than 20 mg/kg/day. In rabbits, the NOAEL for maternal toxicity was 0.2 mg/kg/day, and for developmental toxicity, it was greater than 1 mg/kg/day. However, some studies have indicated that prenatal exposure to low doses of fipronil can disturb maternal behavior and reflex development in rat offspring.

Neurotoxicity

The primary mechanism of action of phenylpyrazoles is neurotoxicity. In mammals, fipronil has demonstrated neurotoxic effects in acute, subchronic, and chronic studies. Clinical signs include convulsions, tremors, and ataxia. In a subchronic neurotoxicity study in rats, the lowest-observed-adverse-effect level (LOAEL) was based on decreased hind-leg splay. Studies in zebrafish have shown that fipronil exposure can impair sensory and motor systems through oxidative stress, inflammation, and apoptosis in brain tissue.

Part 2: Experimental Protocols and Methodologies

A self-validating system in toxicological testing relies on standardized, internationally recognized protocols. The following provides a detailed workflow for a key acute toxicity study.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS).

Principle: A stepwise procedure is used where a group of three female rats is dosed with the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the subsequent steps.

Step-by-Step Methodology:

-

Animal Selection and Housing:

-

Species: Healthy, young adult female rats are typically used.

-

Acclimation: Animals are acclimated to laboratory conditions for at least five days before the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water are provided ad libitum.

-

-

Dose Preparation and Administration:

-

Vehicle Selection: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The toxicological properties of the vehicle should be known.

-

Dose Formulation: The dose is prepared shortly before administration to ensure stability.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

-

-

Experimental Procedure (Stepwise Dosing):

-

Starting Dose Selection: Based on available information, a starting dose of 5, 50, 300, or 2000 mg/kg is chosen. If no information is available, 300 mg/kg is recommended.

-

Dosing: A group of three female rats is dosed at the selected starting level.

-

Observation: The animals are observed for mortality and clinical signs of toxicity.

-

Decision Tree:

-

If 2 or 3 animals die, the substance is classified in that toxicity category, and testing is stopped.

-

If 0 or 1 animal dies, the procedure is repeated with three more animals at the next higher or lower dose level, depending on the outcome.

-

This process continues until a clear outcome for classification is achieved.

-

-

-

Observations:

-

Clinical Signs: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Frequency: Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

-

Pathology:

-

All animals (including those that die during the test) are subjected to a gross necropsy.

-

All gross pathological changes are recorded for each animal.

-

-

Data Analysis and Reporting:

-

The final report includes a detailed description of the test substance, vehicle, animal model, dose levels, and observed effects.

-

The substance is classified into a GHS category based on the number of mortalities at specific dose levels.

-

Simplified workflow for OECD Guideline 423.

Part 3: Conclusion and Future Perspectives

Phenylpyrazole insecticides, exemplified by fipronil, possess a well-defined toxicological profile characterized by potent neurotoxicity in target insect species and a lower, but not negligible, toxicity in mammals. The primary mechanism of action is the antagonism of GABA-gated chloride channels. Key toxicological concerns in mammals include neurotoxicity, as well as effects on the liver, kidneys, and thyroid gland with chronic exposure. While not considered a potent genotoxicant or a primary developmental toxicant, findings related to endocrine disruption and subtle developmental neurotoxicity warrant further investigation.

Future research should focus on the long-term effects of low-level exposure, the toxicological profiles of major metabolites and environmental degradates, and the potential for synergistic effects with other environmental contaminants. A deeper understanding of the mechanisms underlying the observed thyroid and reproductive effects will be crucial for refining risk assessments and ensuring the safe use of this important class of insecticides.

References

An In-depth Technical Guide to the Solubility of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from synthetic reaction engineering to pharmaceutical formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (CAS No: 51294-75-8), a heterocyclic compound of interest in medicinal chemistry and material science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes fundamental principles of solubility, qualitative observations from related synthetic procedures, and detailed experimental protocols to empower researchers in determining its solubility in various organic solvents. By grounding experimental design in solid theoretical principles, this guide serves as a foundational resource for the effective utilization and manipulation of this pyrazole derivative.

Introduction: The Significance of Solubility for Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound this compound, with its distinct substitution pattern, represents a valuable scaffold for further chemical modification. The success of such modifications, as well as the compound's ultimate application, is fundamentally tied to its solubility.

Understanding the solubility of this compound is paramount for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical transformation.

-

Purification and Crystallization: Developing effective recrystallization protocols to obtain high-purity material, a critical step in both laboratory synthesis and industrial production.

-

Formulation Development: For potential pharmaceutical applications, solubility in various excipients and solvent systems dictates bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: Choosing suitable diluents for techniques such as chromatography and spectroscopy.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide qualitative insights based on available data, and offer a robust experimental framework for its quantitative determination.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, it is essential to first examine its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 51294-75-8 | [2] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [2] |

| Molecular Weight | 251.12 g/mol | [2] |

| Melting Point | 173 °C | [3] |

| Appearance | Solid | - |

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The structure of this compound features:

-

A pyrazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms. This ring system contributes to the molecule's polarity.

-

A phenyl group : A non-polar, aromatic hydrocarbon substituent.

-

Two methyl groups : Small, non-polar alkyl groups.

-

A bromo group : An electronegative halogen that adds to the molecular weight and can participate in halogen bonding.

The presence of both polar (pyrazole ring) and non-polar (phenyl and methyl groups) regions suggests that the molecule is semi-polar in nature.[4] Consequently, its solubility will be highest in solvents with intermediate polarity or in those that can engage in specific interactions with the pyrazole core. The high melting point of 173 °C indicates strong crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur.

Qualitative Solubility Profile from Synthetic Methodologies

While quantitative data is scarce, valuable qualitative insights can be gleaned from published synthetic and purification procedures.

-

Ethanol: The compound has been noted to be recrystallized from ethanol.[3] This indicates that this compound has low solubility in cold ethanol but significantly higher solubility in hot ethanol, a common characteristic for effective single-solvent recrystallization.

-

Non-polar/Polar Aprotic Mixtures: Purification of this and structurally similar pyrazole derivatives is often achieved using column chromatography with solvent systems like hexane-ethyl acetate.[5][6] This implies solubility in such mixtures. The ability to elute the compound from a silica column suggests a good affinity for moderately polar solvents like ethyl acetate.

-

Chlorinated Solvents: Procedures for related compounds often utilize dichloromethane (DCM) for reactions and extractions, suggesting that this compound is likely soluble in chlorinated solvents.[5]

Based on these observations and general chemical principles, a predicted qualitative solubility trend is presented below. It is crucial to recognize that this is a predictive guide, and experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Sparingly soluble at RT, more soluble when heated | The mention of ethanol for recrystallization supports this.[3] |

| Ketones | Acetone | Likely soluble | Acetone is a versatile polar aprotic solvent. |

| Esters | Ethyl Acetate | Likely soluble | Used as an eluent in chromatography for similar compounds.[5] |

| Chlorinated | Dichloromethane, Chloroform | Likely soluble | Common solvents for reactions involving pyrazole derivatives. |

| Aromatic Hydrocarbons | Toluene | Sparingly to moderately soluble | The phenyl group may promote some interaction. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely poorly soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes. |

| Ethers | Diethyl Ether, THF | Sparingly to moderately soluble | Moderate polarity may allow for some dissolution. |

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound using the reliable and widely accepted gravimetric method.[4][7][8][9]

Principle of the Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a solid in a solvent.[9] It involves preparing a saturated solution at a specific temperature, taking a known volume or mass of the clear supernatant, evaporating the solvent, and weighing the residual solid solute.[7] This direct measurement of mass provides a highly accurate determination of solubility.[9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric pipettes and flasks

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration. b. Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Ensure the temperature is controlled and monitored throughout the experiment. e. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures the solution reaches saturation.[10]

-

Sample Collection and Filtration: a. After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle. b. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed (to the experimental temperature) volumetric pipette or syringe. c. Immediately filter the collected solution through a 0.22 µm syringe filter into a pre-weighed (to four decimal places) evaporating dish. The filter must be compatible with the solvent used. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation and Mass Determination: a. Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a drying oven (at a temperature well below the compound's melting point) may be necessary. b. Once the solvent has completely evaporated, place the dish in a drying oven (e.g., 60 °C) for several hours to remove any residual solvent. c. Transfer the dish to a desiccator to cool to room temperature. d. Weigh the dish containing the dry solute on an analytical balance. e. Repeat the drying and weighing cycles until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation of Solubility: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass. b. Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100

Self-Validating System and Best Practices

To ensure the trustworthiness of the results, the protocol incorporates several self-validating steps:

-

Confirmation of Saturation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the calculated solubility is consistent across the later time points, it indicates that the solution was saturated.[7]

-

Use of Excess Solute: The visible presence of undissolved solid throughout the experiment ensures that the solution remains saturated.

-

Temperature Control: Maintaining a constant and accurately measured temperature is crucial, as solubility is highly temperature-dependent.

-

Constant Mass: Drying the solute to a constant mass ensures that all solvent has been removed, preventing artificially high solubility values.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows described in this guide.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound | C11H11BrN2 | CID 7039162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 51294-75-8 [m.chemicalbook.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

exploring the chemical reactivity of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

An In-depth Technical Guide to the Chemical Reactivity of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a key synthetic intermediate: This compound . The strategic placement of a bromine atom at the C4 position transforms this otherwise stable aromatic heterocycle into a versatile building block. The C-Br bond serves as a reactive handle for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] This document provides an in-depth exploration of the synthesis and chemical reactivity of this compound, offering field-proven insights, detailed experimental protocols, and mechanistic explanations to empower researchers in leveraging its full synthetic potential.

Synthesis and Molecular Characteristics

The synthesis of this compound is efficiently achieved through a one-pot reaction. This approach combines the classical Knorr pyrazole synthesis with a subsequent electrophilic bromination, offering high yields and operational simplicity.

Recommended Synthetic Protocol: One-Pot Cyclization and Bromination

The preferred method involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with an arylhydrazine (phenylhydrazine), followed by in-situ bromination without the need for isolating the intermediate pyrazole.[4][6] Using a stable, solid brominating agent like N-bromosaccharin (NBSac) enhances the safety and efficiency of the protocol compared to using elemental bromine.[4][7]

Experimental Protocol:

-

Reaction Setup: In a mortar, combine acetylacetone (1.0 mmol), phenylhydrazine (1.0 mmol), and silica gel-supported sulfuric acid (0.01 g) as a heterogeneous catalyst.

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Bromination: Once the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole is complete, add N-bromosaccharin (1.0 mmol) to the mixture.

-

Continued Grinding: Continue to grind the mixture. The reaction is typically complete within 7-10 minutes at room temperature, affording the target this compound in excellent yield (typically >95%).[4][6]

-

Work-up and Purification: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and the solvent evaporated. Further purification can be achieved by column chromatography if necessary.

Causality and Insights: This solvent-free protocol is not only environmentally friendly but also kinetically advantageous.[4] The solid-state grinding increases the surface area contact between reactants, while the acidic catalyst accelerates the initial cyclization. The subsequent addition of the brominating agent directly to the crude mixture streamlines the workflow, making it a highly efficient process for generating the desired substrate.

Core Reactivity: The C4-Bromo Functional Handle

The primary locus of reactivity on this compound is the carbon-bromine bond at the 4-position. This bond is an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation in modern organic synthesis.[4][8]

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with aryl or vinyl boronic acids.[9] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceutical agents.[9][10] For 4-bromopyrazoles, this transformation provides a direct route to 4-aryl-substituted pyrazoles.[11][12]

Mechanistic Overview: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the pyrazole.

-

Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (2.0-3.0 equiv).[10]

-

Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water.[10]

-

Reaction: Heat the mixture to 70-100 °C and stir until TLC or GC-MS indicates completion.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Reaction Conditions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Excellent |

| 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | Good |

(Note: Yields are generalized based on typical Suzuki reactions of bromopyrazoles. Specific yields may vary.)[10][11]

Buchwald-Hartwig Amination: Constructing C-N Bonds